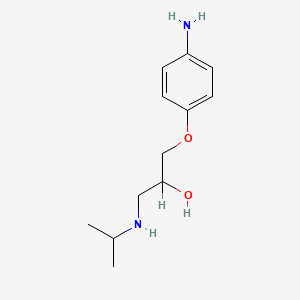

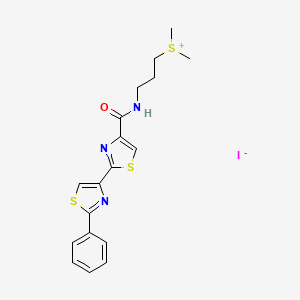

1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

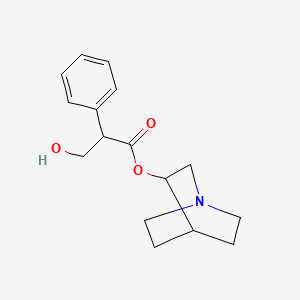

1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes.

Aplicaciones Científicas De Investigación

1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes. It has been used to investigate the effects of beta-2 adrenergic receptor activation on airway smooth muscle relaxation, cardiac function, and glucose metabolism. It has also been used to study the role of beta-2 adrenergic receptors in the regulation of blood pressure and the immune system.

Mecanismo De Acción

1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol acts as a selective antagonist of beta-2 adrenergic receptors. It binds to the receptor and prevents the activation of downstream signaling pathways that are normally activated by beta-2 adrenergic receptor agonists. This results in the inhibition of physiological processes that are regulated by beta-2 adrenergic receptors.

Biochemical and Physiological Effects:

1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol has been shown to inhibit airway smooth muscle relaxation, reduce cardiac output, and impair glucose metabolism. It has also been shown to reduce blood pressure and modulate immune responses. These effects are consistent with the known physiological roles of beta-2 adrenergic receptors in these processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol is a highly selective antagonist of beta-2 adrenergic receptors, which makes it a valuable tool for studying the role of these receptors in various physiological processes. However, its specificity for beta-2 adrenergic receptors can also be a limitation, as it may not be suitable for studying the effects of other adrenergic receptors. Additionally, the use of 1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol in lab experiments may be limited by its solubility and stability.

Direcciones Futuras

Future research using 1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol could focus on further elucidating the role of beta-2 adrenergic receptors in various physiological processes, as well as exploring potential therapeutic applications for beta-2 adrenergic receptor antagonists. Additionally, the development of new compounds with improved solubility and stability could allow for more widespread use of beta-2 adrenergic receptor antagonists in scientific research.

Métodos De Síntesis

1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol can be synthesized using a multi-step process involving the reaction of 4-nitrophenol with 1-bromo-2-propanol to form 1-(4-nitrophenoxy)-2-propanol. This compound is then reduced to 1-(4-aminophenoxy)-2-propanol using a reducing agent such as sodium dithionite. The final step involves the reaction of 1-(4-aminophenoxy)-2-propanol with isopropylamine to form 1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol.

Propiedades

IUPAC Name |

1-(4-aminophenoxy)-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHQWSSJIBMVIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950345 |

Source

|

| Record name | 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol | |

CAS RN |

27684-79-3 |

Source

|

| Record name | Desacetylpractolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027684793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)

![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)